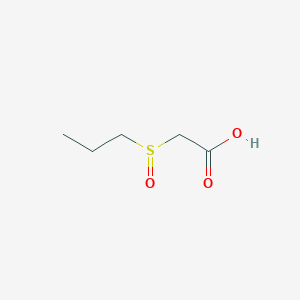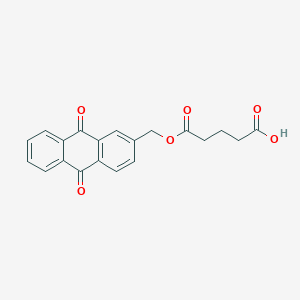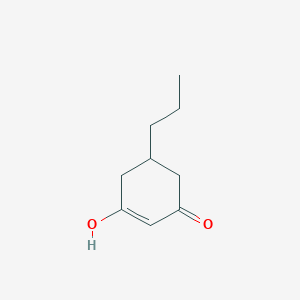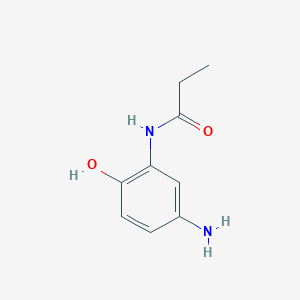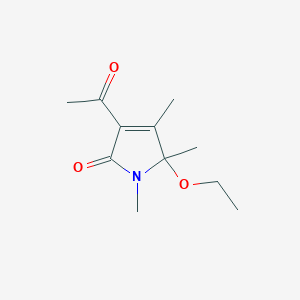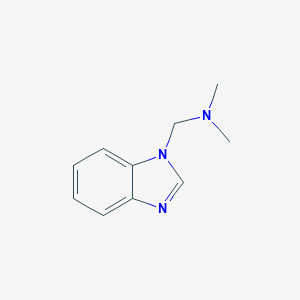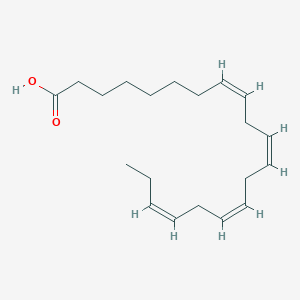
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Vue d'ensemble
Description
8Z,11Z,14Z,17Z-Eicosatetraenoic acid, also known as ω-3 Arachidonic acid, is a rare polyunsaturated fatty acid (PUFA) found in trace amounts in dietary sources . It is an eicosanoid present in marine lipids and is a minor n-3 PUFA . It is known to be essential for infant development and protects against heart disease, hypertension, thrombosis, and autoimmune and inflammatory disorders .
Molecular Structure Analysis
The molecular formula of 8Z,11Z,14Z,17Z-Eicosatetraenoic acid is C20H32O2 . It has four cis double bonds at positions 8, 11, 14, and 17 . The exact mass is 304.24023 .Physical And Chemical Properties Analysis
8Z,11Z,14Z,17Z-Eicosatetraenoic acid has a flash point of 14 °C and should be stored at −20°C . It is soluble in 0.1 M Na2CO3 (1.7 mg/ml), DMF (>100 mg/ml), DMSO (>100 mg/ml), and is miscible in ethanol . It is light sensitive .Applications De Recherche Scientifique
Application in Immunology/Allergy
- Field : Immunology/Allergy .
- Summary of Application : The eicosapentaenoic acid (EPA) metabolite 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) has been found to have a strong anti-inflammatory reaction in the body of animals . It is produced in large quantities in the inflamed colon tissue of mice during the healing phase of colitis .
- Methods of Application : The study involved the administration of 5,6-DiHETE, which suppressed histamine-induced vascular hyperpermeability by inhibiting the intracellular Ca2+ increase in vascular endothelial cells . This bioactivity of 5,6-DiHETE is derived from an antagonistic reaction against transient receptor potential vanilloid 4 (TRPV4) channels .
- Results : In vivo, intraperitoneal or oral administration of 5,6-DiHETE promoted the healing of mouse colitis . This novel anti-inflammatory lipid metabolite is rich in blue-back fish intestines .
Application in Ophthalmology
- Field : Ophthalmology .
- Summary of Application : The eicosapentaenoic acid metabolite (±)5 (6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid ( (±)5 (6)-DiHETE) has been found to alleviate allergic conjunctivitis (AC) in mice .
- Methods of Application : BALB/c mice were sensitized with two injections of short ragweed pollen in alum, challenged fifth with pollen in eyedrops . The clinical signs and tear volume were evaluated at 15 min after the final challenge .
- Results : Intraperitoneal administration of 300 μg/kg of (±)5 (6)-DiHETE significantly inhibited pollen-induced symptoms . The administration of (±)5 (6)-DiHETE also attenuated mast cell degranulation and eosinophil infiltration into the conjunctiva .
Application in Cardiovascular Health
- Field : Cardiovascular Health .
- Summary of Application : The intake of ω-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well known to be beneficial for some cardiovascular diseases .
- Methods of Application : The beneficial effects are achieved through the intake of ω-3 fatty acids, which are abundantly contained in fish oil .
- Results : The intake of these fatty acids is known to lower blood pressure and inhibit inflammation, which are key factors in maintaining cardiovascular health .
Application in Kidney Health
- Field : Nephrology .
- Summary of Application : 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE) is an arachidonic acid metabolite via cytochrome P4504A, that is an activator of the Ras/MAP (microtubule-associated protein) pathway .
- Methods of Application : The presence of 20-HETE acid, a predominant arachidonic acid, is significant in the kidney .
- Results : The activation of the Ras/MAP pathway by 20-HETE acid plays a crucial role in maintaining kidney health .
Application in Inflammation Control
- Field : Immunology .
- Summary of Application : The intake of ω-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well known to be beneficial for some cardiovascular and inflammatory diseases . A specific EPA-metabolite, 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), has been found to have a strong anti-inflammatory reaction in the body of animals .
- Methods of Application : The study involved the administration of 5,6-DiHETE, which suppressed histamine-induced vascular hyperpermeability by inhibiting the intracellular Ca2+ increase in vascular endothelial cells . This bioactivity of 5,6-DiHETE is derived from an antagonistic reaction against transient receptor potential vanilloid 4 (TRPV4) channels .
- Results : In vivo, intraperitoneal or oral administration of 5,6-DiHETE promoted healing of mouse colitis . This novel anti-inflammatory lipid metabolite is rich in blue-back fish intestines .
Application in Metabolic Health
- Field : Metabolism .
- Summary of Application : (all-cis)-8,11,14,17-Eicosatetraenoic Acid (ω-3 Arachidonic acid) is a rare PUFA found in trace amounts in dietary sources . ω-3 Fatty acids are known to be essential for infant development and protect against heart disease, hypertension, thrombosis, and autoimmune and inflammatory disorder .
- Methods of Application : The beneficial effects are achieved through the intake of ω-3 fatty acids, which are abundantly contained in fish oil .
- Results : The intake of these fatty acids is known to lower blood pressure and inhibit inflammation, which are key factors in maintaining metabolic health .
Safety And Hazards
Propriétés
IUPAC Name |
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCSDADVLFHHO-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920517 | |
| Record name | Bishomostearidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8Z,11Z,14Z,17Z-eicosatetraenoic acid | |
CAS RN |
24880-40-8, 2091-26-1 | |
| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bishomostearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bishomostearidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISHOMOSTEARIDONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

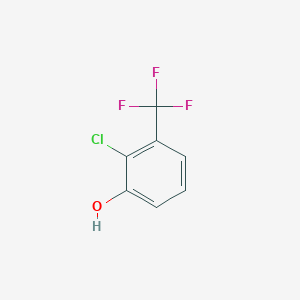
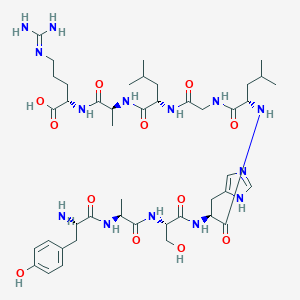

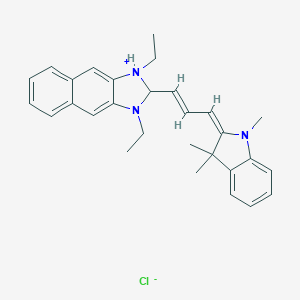
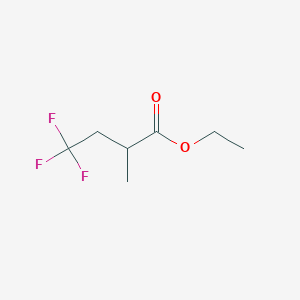
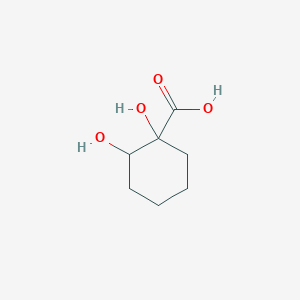
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
